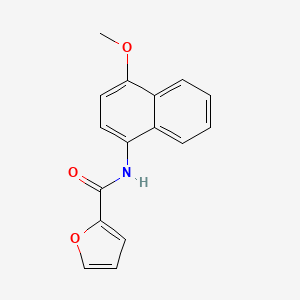

N-(4-methoxy-1-naphthyl)-2-furamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

- The synthesis of N-(4-methoxy-1-naphthyl)-2-furamide involves the coupling of naphthalen-1-amine with furan-2-carbonyl chloride in propan-2-ol, followed by further chemical processing to obtain the corresponding thioamide and subsequent compounds (Aleksandrov et al., 2017).

Molecular Structure Analysis

- The compound crystallizes in the triclinic space group with distinct unit cell parameters, demonstrating a specific molecular conformation stabilized by an intramolecular hydrogen bond (Özer et al., 2009).

Chemical Reactions and Properties

- The compound is subjected to electrophilic substitution reactions such as nitration, bromination, formylation, and acylation, highlighting its reactivity under various chemical conditions (Aleksandrov et al., 2017).

Physical Properties Analysis

- Studies on similar compounds indicate significant solvatochromism, suggesting that this compound may exhibit varied spectral properties in different solvents (Demets et al., 2006).

Chemical Properties Analysis

- The compound's chemistry involves interaction with various nucleophiles, indicating its potential for diverse chemical transformations (Tsunoda et al., 1976).

Aplicaciones Científicas De Investigación

Photophysical Study

A photophysical study of related chalcone derivatives, including 1-(4-methoxy-1-phenyl)-3-(1-naphthyl) prop-2-en-1-one, shows strong phosphorescence emission in certain conditions, indicating potential applications in materials science for photophysical properties and applications in optical devices (Bangal et al., 1996).

Synthesis and Reactivity

In the synthesis and reactivity domain, N-(1-Naphthyl)furan-2-carboxamide was synthesized via a process involving naphthalen-1-amine and furan-2-carbonyl chloride, indicating methods for generating derivatives that might have utility in materials science or as intermediates in organic synthesis (Aleksandrov & El’chaninov, 2017).

Characterization of Derivatives

Characterization of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, including naphthalen-1-yl substituents, via elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy, alongside crystallography, suggests potential applications in the development of new materials or in the chemical analysis of complex compounds (Özer et al., 2009).

Application in Electrochromic Materials

Research on aromatic polyamides and polyimides bearing bulky ether pendent groups derived from 1-aryloxy-2,4-diaminobenzenes, including 1-(1-naphthoxy) derivatives, highlights the modification of polymers for enhanced solubility and thermal stability, potentially leading to applications in electrochromic devices and materials (Spiliopoulos & Mikroyannidis, 1996).

Potential Antibacterial and Antifungal Agents

A series of 2-(6-methoxy-2-naphthyl)propionamide derivatives were synthesized and tested for their antibacterial and antifungal activities, showing significant results in some cases. This suggests potential applications of similar compounds in developing new antimicrobial agents (Helal et al., 2013).

Propiedades

IUPAC Name |

N-(4-methoxynaphthalen-1-yl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3/c1-19-14-9-8-13(11-5-2-3-6-12(11)14)17-16(18)15-7-4-10-20-15/h2-10H,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVUDNUVLOFWMHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)NC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>40.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49642906 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5509684.png)

![2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5509697.png)

![N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]-3-(4H-1,2,4-triazol-4-yl)propanamide](/img/structure/B5509727.png)

![methyl 1-[2-methoxy-4-(methylthio)benzoyl]-4-piperidinecarboxylate](/img/structure/B5509747.png)

![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-[(2-oxo-1(2H)-pyridinyl)acetyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5509771.png)

![N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)-4-methylbenzohydrazide](/img/structure/B5509775.png)

![2-{3-[4-(2-methoxyphenyl)-1-piperidinyl]-3-oxopropyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5509782.png)

![1-butyl-4-[2-(1,3-dihydro-2H-isoindol-2-yl)-2-oxo-1-phenylethyl]piperazine-2,3-dione](/img/structure/B5509785.png)

![2-[2-(1,1,2,2-tetrafluoroethyl)-2-imidazolidinyl]-1-(2-thienyl)ethanone](/img/structure/B5509795.png)